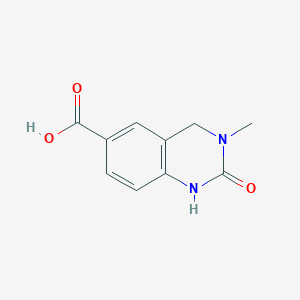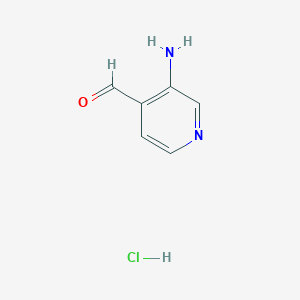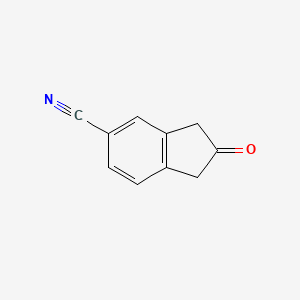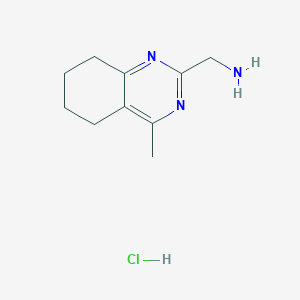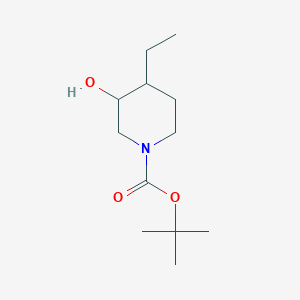
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Vue d'ensemble
Description
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H8F3NO . It has an average mass of 179.140 Da and a monoisotopic mass of 179.055801 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3 and a boiling point of 161.4±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The molecular structure, conformations, and intramolecular hydrogen bonding of similar trifluoro compounds have been extensively studied. For instance, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (a compound structurally related to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile) has been investigated through density functional theory calculations and experimental spectroscopies. This compound is predominantly in the enol form and features weaker intramolecular hydrogen bonds compared to similar compounds (Vakili et al., 2012).
Photoluminescence of Ytterbium Complexes
Trifluoro β-diketonate complexes, including those similar to this compound, have been synthesized and analyzed for their photoluminescent properties. These complexes exhibit photoluminescence and are studied for their potential applications in luminescent devices and optical amplifiers (Martín‐Ramos et al., 2013).
Vapor Pressure of Ruthenium(III) Compounds
The temperature dependencies of the saturated vapor pressure of ruthenium(III) beta-diketonate derivatives, structurally similar to this compound, have been studied. These studies provide insights into the thermodynamic characteristics of vaporization processes of such compounds (Morozova et al., 2009).
Synthetic Conditions
Research has been conducted on the synthetic conditions of 4,4-dimethyl 3-oxopentanenitrile, a compound closely related to this compound. The studies focus on the sequential synthesis from acetone and investigate the reaction yields under different conditions, providing a foundation for understanding the synthesis of similar compounds (Chen Zhao, 2000).
Propriétés
IUPAC Name |
5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-6(2,7(8,9)10)5(12)3-4-11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHOCSKGCLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236282 | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188911-73-0 | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188911-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

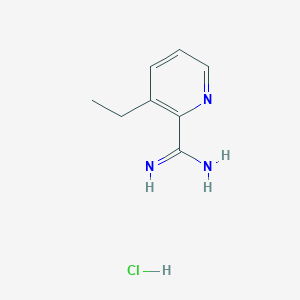
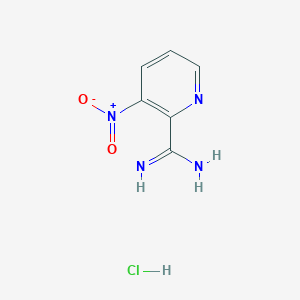
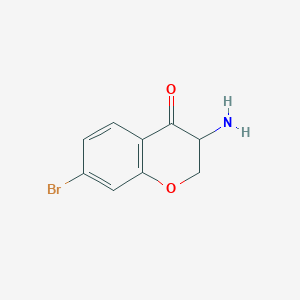


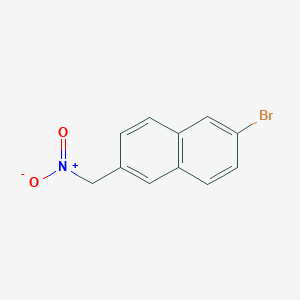

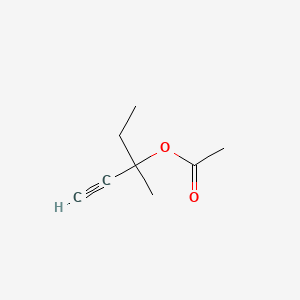
![1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)-](/img/structure/B3185639.png)
